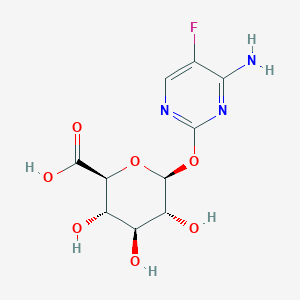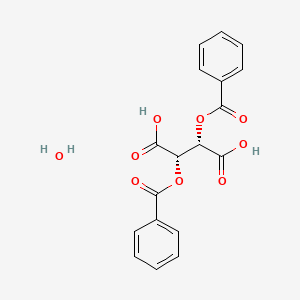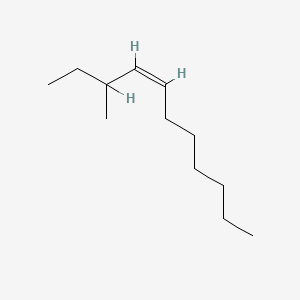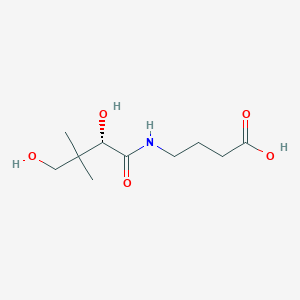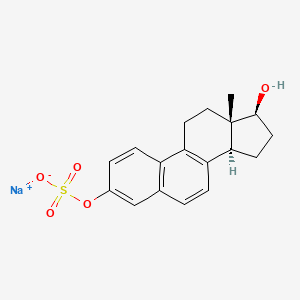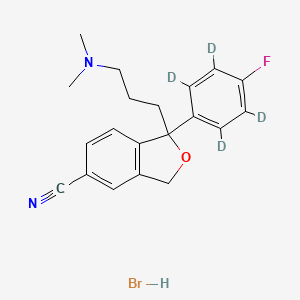
シタロプラム-d4 臭化水素酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
2,8-キノリンジオールは、科学研究において幅広い用途がある。
化学: さまざまな複素環式化合物の合成におけるビルディングブロックとして使用される。
生物学: ドキソルビシンなどの特定の薬物の毒性に関する尿代謝物を特定するための研究における標準として役立つ.
作用機序
2,8-キノリンジオールの作用機序には、さまざまな分子標的と経路との相互作用が含まれる。キノロン誘導体として、細菌のDNAジャイレースおよびトポイソメラーゼIVと相互作用し、その活性を阻害し、したがって抗菌性を示す。 さらに、そのヒドロキシル基は、酸化還元反応に参加することを可能にし、その生物活性に寄与する .
6. 類似化合物の比較
2,8-キノリンジオールは、次のような他の類似の化合物と比較することができる。
8-ヒドロキシキノリン: 構造は似ているが、2位に2番目のヒドロキシル基を欠いている。
2,4-キノリンジオール: 2と8の代わりに、2と4の位置にヒドロキシル基を持つ。
8-ヒドロキシカルボスチリル: 2,8-キノリンジオールの別の互変異性体.
2,8-キノリンジオールの独自性は、その特定のヒドロキシル化パターンであり、アナログと比較して異なる化学的および生物学的特性を与える .
生化学分析
Biochemical Properties
Citalopram-d4 Hydrobromide plays a significant role in biochemical reactions, particularly in the inhibition of serotonin reuptake. It interacts with several biomolecules, including the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, Citalopram-d4 Hydrobromide increases the availability of serotonin in the synaptic cleft, enhancing serotonergic transmission. Additionally, it has been shown to act as an antagonist of nicotinic acetylcholine receptors .
Cellular Effects
Citalopram-d4 Hydrobromide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to increase neurogenesis and reduce oxidative stress in neuronal cells . The compound also affects the processing of amyloid-β precursor protein, which is relevant in the context of Alzheimer’s disease . By modulating these cellular processes, Citalopram-d4 Hydrobromide can impact overall cell function and health.
Molecular Mechanism
The molecular mechanism of Citalopram-d4 Hydrobromide involves the inhibition of serotonin reuptake by binding to the serotonin transporter (SERT). This binding prevents the reabsorption of serotonin into the presynaptic neuron, thereby increasing its availability in the synaptic cleft . The compound’s selectivity for serotonin reuptake inhibition is higher compared to other SSRIs, with minimal effects on dopamine and norepinephrine transporters . Additionally, Citalopram-d4 Hydrobromide has been shown to interact with nicotinic acetylcholine receptors, further influencing neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Citalopram-d4 Hydrobromide can change over time. Studies have shown that the compound remains stable and effective over extended periods, with sustained-release formulations providing consistent bioavailability . Long-term administration of Citalopram-d4 Hydrobromide has been associated with continuous suppression of serotonin synthesis and content in the brain . These temporal effects are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics in research settings.
Dosage Effects in Animal Models
The effects of Citalopram-d4 Hydrobromide vary with different dosages in animal models. Acute administration of the compound has been shown to induce anxiogenic effects, while repeated administration leads to anxiolytic effects . High doses of Citalopram-d4 Hydrobromide have been associated with toxic effects, particularly in models of epilepsy . These dosage-dependent effects highlight the importance of careful dosing in experimental studies to avoid adverse outcomes.
Metabolic Pathways
Citalopram-d4 Hydrobromide is primarily metabolized in the liver through N-demethylation by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The main metabolite, demethylcitalopram, retains some pharmacological activity but is less potent than the parent compound. The metabolic pathways involved in the degradation of Citalopram-d4 Hydrobromide are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Citalopram-d4 Hydrobromide is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution of approximately 12 L/kg and binds to plasma proteins at a rate of about 80% . Its distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system. The transport and distribution properties of Citalopram-d4 Hydrobromide are critical for its efficacy as an antidepressant and research tool.
Subcellular Localization
The subcellular localization of Citalopram-d4 Hydrobromide is primarily within the synaptic cleft, where it exerts its inhibitory effects on serotonin reuptake. The compound’s localization is directed by its interaction with the serotonin transporter (SERT), which is predominantly found in the presynaptic neuron membrane . This specific targeting ensures that Citalopram-d4 Hydrobromide effectively modulates serotonergic transmission, contributing to its antidepressant effects.
準備方法
合成経路と反応条件: 2,8-キノリンジオールは、さまざまな方法で合成することができる。一般的な方法の1つは、8-ヒドロキシキノリンを酸化剤と反応させる方法である。 別の方法には、キノリン-2,8-ジオンを出発物質として使用し、それを還元して2,8-キノリンジオールを生成する方法が含まれる .
工業的生産方法: 2,8-キノリンジオールの工業的生産は、通常、高収率と純度を確保するために最適化された反応条件を使用して、大規模合成を行う。 これらの工業的プロセスの具体的な詳細は、多くの場合、企業秘密であり、メーカーによって異なる場合がある .
化学反応の分析
2,8-キノリンジオールは、ヒドロキシル基とキノリン環構造の存在により、さまざまな種類の化学反応を受ける。
酸化: キノリン-2,8-ジオンを生成するように酸化される。
還元: この化合物は、さまざまなヒドロキノリン誘導体を生成するように還元される。
置換: 特にキノリン環において、求電子置換反応を受ける。
エステル化: カルボン酸と反応してエステルを生成する。
エーテル化: ハロゲン化アルキルと反応してエーテルを生成する.
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、エステル化とエーテル化反応のためのさまざまな酸とハロゲン化アルキルが含まれる.
類似化合物との比較
2,8-Quinolinediol can be compared with other similar compounds such as:
8-Hydroxyquinoline: Similar in structure but lacks the second hydroxyl group at the 2-position.
2,4-Quinolinediol: Has hydroxyl groups at the 2 and 4 positions instead of 2 and 8.
8-Hydroxycarbostyril: Another tautomeric form of 2,8-quinolinediol.
The uniqueness of 2,8-quinolinediol lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i5D,6D,7D,8D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHMBLDNRMIGDW-VBMPRCAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-58-3 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219803-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
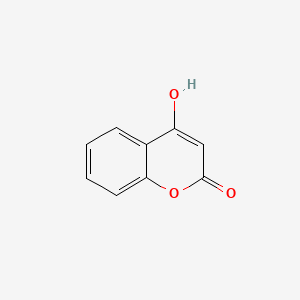
![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)


